molecular formula C19H25N5O2 B12144634 2-amino-N-(2-methoxyethyl)-1-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

2-amino-N-(2-methoxyethyl)-1-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

Cat. No.: B12144634
M. Wt: 355.4 g/mol
InChI Key: SXUNJBHDIOMXFY-UHFFFAOYSA-N
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Description

2-amino-N-(2-methoxyethyl)-1-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo[3,2-b]quinoxaline core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-methoxyethyl)-1-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[3,2-b]quinoxaline core, followed by functionalization to introduce the amino, methoxyethyl, and methylbutyl groups.

    Formation of the Pyrrolo[3,2-b]quinoxaline Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a quinoxaline derivative and a pyrrole derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the quinoxaline ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The amino group can participate in substitution reactions, such as acylation or sulfonylation, to form amides or sulfonamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Acyl chlorides or sulfonyl chlorides are typical reagents for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce dihydro or tetrahydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-amino-N-(2-methoxyethyl)-1-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, this compound is of interest due to its potential activity against certain enzymes or receptors. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in specific industrial applications.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-methoxyethyl)-1-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-methylthiophene-3-carboxamide: This compound shares the amino and carboxamide functional groups but has a different core structure.

    2-amino-N-(2-aminophenyl)thiazole-5-carboxamide: Another compound with similar functional groups but a different core, showing different biological activities.

Uniqueness

2-amino-N-(2-methoxyethyl)-1-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide is unique due to its specific combination of functional groups and core structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H25N5O2

Molecular Weight

355.4 g/mol

IUPAC Name

2-amino-N-(2-methoxyethyl)-1-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C19H25N5O2/c1-12(2)8-10-24-17(20)15(19(25)21-9-11-26-3)16-18(24)23-14-7-5-4-6-13(14)22-16/h4-7,12H,8-11,20H2,1-3H3,(H,21,25)

InChI Key

SXUNJBHDIOMXFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCCOC)N

Origin of Product

United States

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